Dimethyl 2-octylbutanedioate
Description
Dimethyl 2-octylbutanedioate is a diester derivative of butanedioic acid (succinic acid) with a methyl ester group at both carboxyl termini and a linear octyl chain substituent at the C2 position. Its molecular formula is C₁₄H₂₆O₄, with a molecular weight of 258.36 g/mol. The compound’s long aliphatic chain (octyl group) likely confers distinct hydrophobicity, influencing solubility, reactivity, and utility in industrial and biochemical contexts. It may serve as a precursor in polymer synthesis, a surfactant, or a plasticizer, leveraging its ester functionality and alkyl chain for tailored interactions .
Properties
CAS No. |
56425-00-4 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dimethyl 2-octylbutanedioate |
InChI |
InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-12(14(16)18-3)11-13(15)17-2/h12H,4-11H2,1-3H3 |
InChI Key |
CCOPEMWZRCNTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-octylbutanedioate can be synthesized through the esterification of 2-octylbutanedioic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-octylbutanedioic acid+methanolH2SO4Dimethyl 2-octylbutanedioate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ester groups undergo nucleophilic acyl substitution:
-
Acid/Base Hydrolysis : Hydrolysis in aqueous HCl or NaOH yields 2-octylsuccinic acid. Reaction rates depend on the steric hindrance from the octyl chain.
-
Transesterification : Methanol can be replaced with longer-chain alcohols (e.g., ethanol) under acid catalysis, though the octyl group slows kinetics compared to unsubstituted succinates .
Reduction and Hydrogenation
Catalytic hydrogenation selectively reduces ester groups:
-
Pd/C-mediated hydrogenation at 120–160°C and 2–3 MPa converts the ester to 2-octyl-1,4-butanediol with >99.8% selectivity .
-
Partial reduction using LiAlH₄ yields intermediate alcohols, though over-reduction to alkanes is possible with excess reagent.
Condensation Reactions
The α-hydrogens adjacent to the ester carbonyl enable enolate formation:
-
Claisen Condensation : Under basic conditions (e.g., NaOMe), the ester undergoes self-condensation to form β-keto esters, though the octyl group may sterically hinder dimerization .
-
Cross-Aldol Reactions : With aromatic aldehydes (e.g., benzaldehyde), Michael adducts form, producing substituted tetrahydronaphthalene derivatives in the presence of Lewis acids like TaCl₅ .
Table 2: Condensation Reaction Outcomes
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | TaCl₅, 1,2-dichloroethane | Tetralin-fused diester | 72–85% | |
| N-Tosylimines | Pyridine, DMSO | 1-Azadienes | 65–78% |
Oxidation and Functional Group Interconversion
-
DMSO-mediated Oxidation : Converts α-CH₂ groups to ketones, forming dimethyl 2-octyl-3-oxobutanedioate. This pathway is less efficient than for unhindered esters due to steric effects .
-
Epoxidation : Peracid-mediated oxidation of double bonds (if present in side chains) generates epoxides, though the octyl chain’s saturation state dictates feasibility.
Scientific Research Applications
Dimethyl 2-octylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl 2-octylbutanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Dimethyl 2-Acetyloctanedioate
- Substituent : Acetyl group on an octanedioate backbone.
- Molecular Formula : C₁₂H₂₀O₆.
- Key Properties: The extended carbon chain (octanedioate) enhances steric bulk, reducing reactivity in nucleophilic substitutions compared to shorter-chain analogs. Its acetyl group allows participation in keto-enol tautomerism, enabling use as a reactive intermediate in organic synthesis .
- Applications : Intermediate in multi-step syntheses of pharmaceuticals and agrochemicals.
Dimethyl 2-Oxo-3-Phenylbutanedioate
- Substituent : Phenyl group at C3 and oxo group at C2.
- Molecular Formula : C₁₁H₁₂O₄.
- Key Properties : The aromatic phenyl group increases stability via resonance effects, while the oxo group enhances electrophilicity. This compound exhibits unique interactions with enzymes and receptors, making it valuable in biochemical studies .
- Applications : Probe for enzyme inhibition studies; precursor for chiral molecule synthesis.
Methyl 2-Benzyl-3-Oxobutanoate
- Substituent : Benzyl group at C2.
- Molecular Formula : C₁₂H₁₄O₃.
- Key Properties: The benzyl group introduces aromaticity and steric hindrance, slowing ester hydrolysis compared to aliphatic analogs. The oxo group at C3 facilitates enolate formation, useful in Claisen condensations .
- Applications : Building block for β-keto ester derivatives in drug synthesis.
Physical and Chemical Properties
The octyl chain in this compound imparts significant hydrophobicity, reducing water solubility compared to analogs with shorter alkyl or polar substituents. For example:
- This compound : Predicted logP ≈ 3.5 (estimated), favoring lipid-rich environments.
- Dimethyl 2-oxo-3-phenylbutanedioate : LogP ≈ 1.8 (calculated), with moderate solubility in polar solvents due to the oxo and phenyl groups .
- Dimethyl malonate : LogP ≈ 0.5, highly hydrophilic due to minimal substituents .
Data Table: Comparative Analysis of Substituted Butanedioate Esters
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| This compound | 2-octyl | C₁₄H₂₆O₄ | 258.36 | High hydrophobicity, slow hydrolysis | Plasticizers, surfactants | |
| Dimethyl 2-acetyloctanedioate | 2-acetyl (C8 chain) | C₁₂H₂₀O₆ | 260.28 | Steric bulk, keto-enol reactivity | Organic synthesis intermediate | |
| Dimethyl 2-oxo-3-phenylbutanedioate | 2-oxo, 3-phenyl | C₁₁H₁₂O₄ | 220.21 | Aromatic stability, enzyme interaction | Biochemical probes | |
| Dimethyl malonate | Unsubstituted | C₅H₈O₄ | 132.11 | High reactivity, hydrophilic | General organic synthesis | |
| Dimethyl 2-(bromomethyl)but-2-enedioate | 2-bromomethyl | C₇H₉BrO₄ | 237.05 | Electrophilic bromine site | Polymer crosslinking agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
